molecular formula C19H20ClN3O4S B2551334 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide CAS No. 921540-40-1

4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2551334
CAS No.: 921540-40-1
M. Wt: 421.9
InChI Key: GQUPAUQSVCBSIZ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

Spirothiazolidinone derivatives have been designed, synthesized, and evaluated for their antiviral activities, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. Specifically, certain derivatives exhibited EC50 values as low as 0.2 µM and 0.5 µM with significant selectivity, indicating their potential as antiviral agents against these viruses. This suggests that modifications to the spirothiazolidinone scaffold could yield new classes of antiviral molecules with high efficacy (Apaydın et al., 2020).

Antimicrobial Activities

Research into novel spiroheterocyclic compounds, including those related to 1-oxa-4-thiaspiro[4.5]decan-2-one, has demonstrated significant antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showing promising results. The development of bispiroheterocyclic systems has been noted for their antimicrobial activities, potentially offering new approaches to combat microbial resistance (Al-Ahmadi, 1996).

Anticancer and Antidiabetic Applications

A series of spirothiazolidines analogs were prepared and evaluated for their anticancer and antidiabetic activities. Some compounds demonstrated significant activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, comparable to standard drugs like Doxorubicin. Additionally, certain derivatives showed promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in antidiabetic therapy (Flefel et al., 2019).

Properties

IUPAC Name

4-chloro-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-14-3-1-13(2-4-14)17(25)22-18-21-15(12-28-18)11-16(24)23-7-5-19(6-8-23)26-9-10-27-19/h1-4,12H,5-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPAUQSVCBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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